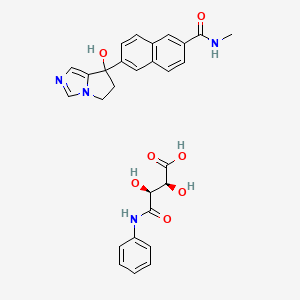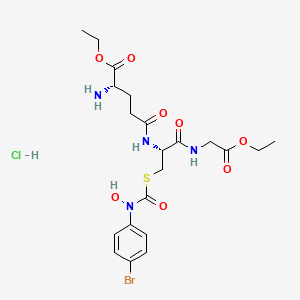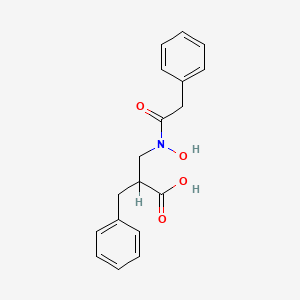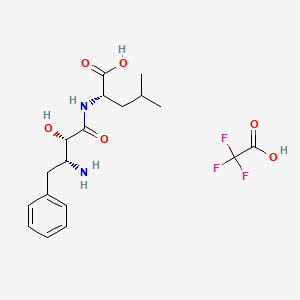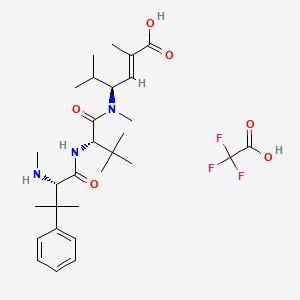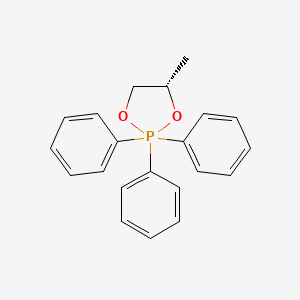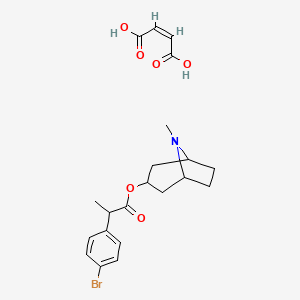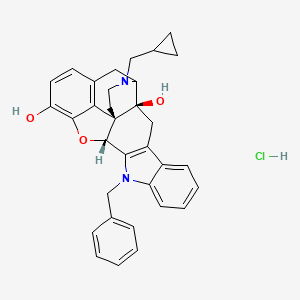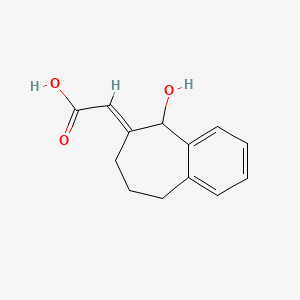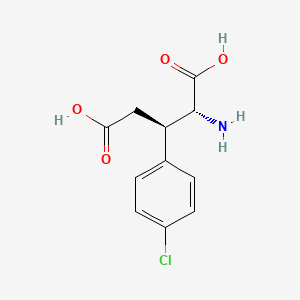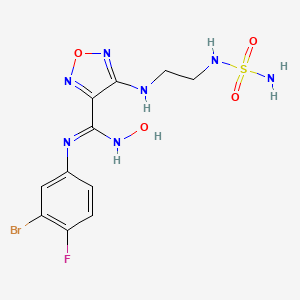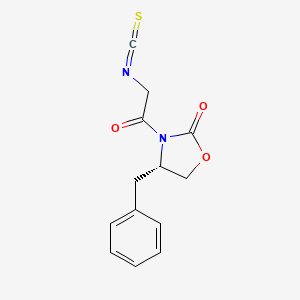
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an isothiocyanate group, an oxazolidinone ring, and a benzyl group, which contribute to its distinct reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone typically involves the reaction of (4S)-benzyl-2-oxazolidinone with isothiocyanatoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
科学的研究の応用
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
N-(Isothiocyanoacetyl)-2-oxazolidinone: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-(Isothiocyanoacetyl)-benzyl-2-oxazolidinone: Similar structure but without the stereochemistry at the 4-position, which can influence its interactions with biological targets.
Uniqueness
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone is unique due to its combination of an isothiocyanate group, an oxazolidinone ring, and a benzyl group with specific stereochemistry
特性
CAS番号 |
104324-18-7 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


